Cas no 923714-79-8 (6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide)
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS016840240
- 923714-79-8
- 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
- Z26704649
- EN300-26586018
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- Inchi: 1S/C16H17ClN2O3/c1-21-13-5-3-11(9-14(13)22-2)7-8-18-16(20)12-4-6-15(17)19-10-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,20)
- InChI Key: KFMXQCMRVZKKMK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(NCCC1C=CC(=C(C=1)OC)OC)=O
Computed Properties
- Exact Mass: 320.0927701g/mol
- Monoisotopic Mass: 320.0927701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 60.4Ų
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586018-0.05g |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
923714-79-8 | 95.0% | 0.05g |
$348.0 | 2025-03-20 | |
| Enamine | EN300-26586018-0.1g |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
923714-79-8 | 95.0% | 0.1g |
$364.0 | 2025-03-20 | |
| Enamine | EN300-26586018-0.25g |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
923714-79-8 | 95.0% | 0.25g |
$381.0 | 2025-03-20 | |
| Enamine | EN300-26586018-0.5g |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
923714-79-8 | 95.0% | 0.5g |
$397.0 | 2025-03-20 | |
| Enamine | EN300-26586018-1g |
923714-79-8 | 90% | 1g |
$414.0 | 2023-09-13 | ||
| Enamine | EN300-26586018-2.5g |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
923714-79-8 | 95.0% | 2.5g |
$810.0 | 2025-03-20 | |
| Enamine | EN300-26586018-5g |
923714-79-8 | 90% | 5g |
$1199.0 | 2023-09-13 | ||
| Enamine | EN300-26586018-10g |
923714-79-8 | 90% | 10g |
$1778.0 | 2023-09-13 | ||
| Enamine | EN300-26586018-1.0g |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
923714-79-8 | 95.0% | 1.0g |
$414.0 | 2025-03-20 | |
| Enamine | EN300-26586018-10.0g |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
923714-79-8 | 95.0% | 10.0g |
$1778.0 | 2025-03-20 |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
6-Chloro-N-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 923714-79-8, commonly referred to as 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural properties and promising biological activities. In this article, we delve into the details of its structure, synthesis, applications, and the latest research findings.
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen at the 1-position. The molecule features a chlorine atom at the 6-position of the pyridine ring, which contributes to its electronic properties and reactivity. The substituent at the 3-position is an N-[2-(3,4-dimethoxyphenyl)ethyl] group, which introduces additional complexity and functionality to the molecule. This group consists of a methylene bridge connecting the pyridine ring to a 3,4-dimethoxyphenyl moiety. The presence of two methoxy groups on the phenyl ring enhances the molecule's solubility and may play a role in its pharmacokinetic properties.
The synthesis of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide involves a series of well-established organic reactions. The starting material is typically 6-chloropyridine-3-carboxylic acid, which undergoes amide formation with an appropriate amine derivative. The amine used in this case is derived from 2-(3,4-dimethoxyphenyl)ethanol through dehydrogenation or other suitable methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as column chromatography or recrystallization are employed to isolate the compound in its pure form.
Recent studies have highlighted the potential of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide in drug discovery and development. Its unique structure endows it with bioactive properties that make it a promising candidate for targeting various diseases. For instance, research has shown that this compound exhibits potent anti-inflammatory and antioxidant activities, which could be harnessed for developing novel therapeutic agents. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in studying complex biological systems.
In terms of applications beyond pharmacology, 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide has shown promise in materials science. Its aromatic structure and functional groups make it suitable for use in designing advanced materials such as sensors or catalysts. Recent advancements in nanotechnology have also explored its potential as a building block for constructing nanostructured materials with tailored properties.
The environmental impact of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is another area of growing interest. Researchers are investigating its biodegradation patterns and toxicity profiles to ensure its safe use in industrial and medical applications. Preliminary studies suggest that the compound undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint.
In conclusion, 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide (CAS No. 923714-79-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play a significant role in advancing science and technology.
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